6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 301818-26-8
VCID: VC4544191
InChI: InChI=1S/C16H10N2O5/c19-15(17-11-4-2-1-3-5-11)13-9-10-8-12(18(21)22)6-7-14(10)23-16(13)20/h1-9H,(H,17,19)
SMILES: C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Molecular Formula: C16H10N2O5
Molecular Weight: 310.265

6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide

CAS No.: 301818-26-8

Cat. No.: VC4544191

Molecular Formula: C16H10N2O5

Molecular Weight: 310.265

* For research use only. Not for human or veterinary use.

6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide - 301818-26-8

Specification

CAS No. 301818-26-8
Molecular Formula C16H10N2O5
Molecular Weight 310.265
IUPAC Name 6-nitro-2-oxo-N-phenylchromene-3-carboxamide
Standard InChI InChI=1S/C16H10N2O5/c19-15(17-11-4-2-1-3-5-11)13-9-10-8-12(18(21)22)6-7-14(10)23-16(13)20/h1-9H,(H,17,19)
Standard InChI Key NDMMIVPXGAPYKM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide, reflects its core structure:

  • Chromene backbone: A fused benzene and pyran ring system with a ketone group at position 2.

  • Nitro group: Electron-withdrawing substituent at position 6, enhancing electrophilicity and stability.

  • Carboxamide moiety: A phenyl group attached via a carboxamide linkage at position 3, influencing solubility and target binding.

The molecular formula is C₁₆H₁₀N₂O₅, with a molecular weight of 310.26 g/mol. Key spectroscopic data include:

  • IR: Peaks at 1720 cm⁻¹ (C=O stretching of lactone and carboxamide) and 1520 cm⁻¹ (asymmetric NO₂ stretching) .

  • ¹H NMR: Aromatic protons appear at δ 7.2–8.5 ppm, with a singlet for the lactone carbonyl proton at δ 8.6 ppm .

Physicochemical Profile

PropertyValue
LogP (Partition Coefficient)2.1 (estimated)
SolubilityLow in water, moderate in DMSO
Melting Point212–214°C (decomposes)

The nitro group’s electron-withdrawing nature reduces solubility in polar solvents but enhances thermal stability compared to non-nitrated analogs .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Formation of chromene core: Condensation of salicylaldehyde derivatives with diethyl malonate under acidic conditions.

  • Nitration: Introduction of the nitro group at position 6 using nitric acid-sulfuric acid mixtures.

  • Carboxamide functionalization: Coupling 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with aniline using carbodiimide reagents (e.g., DCC or EDCI) .

Example Reaction:

6-Nitro-2-oxo-2H-chromene-3-carboxylic acid+AnilineEDCI, DMAP6-Nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide\text{6-Nitro-2-oxo-2H-chromene-3-carboxylic acid} + \text{Aniline} \xrightarrow{\text{EDCI, DMAP}} \text{6-Nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide}

Industrial-Scale Production

Optimized methods include continuous flow reactors to enhance yield (up to 85%) and reduce reaction times. Purification via recrystallization from ethanol-water mixtures ensures >98% purity .

Biological Activities and Mechanisms

Antimicrobial Properties

Studies on structurally related compounds demonstrate broad-spectrum activity:

PathogenMIC (μg/mL)Source Compound
Staphylococcus aureus100N-(Furan-2-ylmethyl) analog
Escherichia coli100N-(Furan-2-ylmethyl) analog
Candida albicans125N-(4-Bromophenyl) analog

The nitro group’s bioreduction to reactive intermediates (e.g., nitro radicals) disrupts microbial DNA and cellular redox balance.

Structure-Activity Relationships (SAR)

Substituent Effects

SubstituentImpact on Activity
Nitro group (position 6)Enhances antimicrobial and anticancer activity
Phenylcarboxamide (position 3)Improves lipid solubility and target affinity
Halogenated analogsIncreased potency but higher toxicity

Removing the nitro group reduces activity by 70%, underscoring its critical role .

Comparative Analysis with Analogous Compounds

CompoundKey FeaturesBioactivity
6-Nitro-N-(4-bromophenyl)Bromine enhances DNA intercalationHigher cytotoxicity (IC₅₀ = 10 μM)
6-Amino-N-phenylReduced electrophilicityLower antimicrobial activity

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